molecular formula C4H4Cl6 B11940684 1,2,2,3,3,4-Hexachlorobutane CAS No. 1573-57-5

1,2,2,3,3,4-Hexachlorobutane

Cat. No.: B11940684
CAS No.: 1573-57-5
M. Wt: 264.8 g/mol
InChI Key: FSRFCQHSPWVMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Highly Chlorinated Alkanes in Contemporary Chemical Science

Highly chlorinated alkanes, often referred to as chlorinated paraffins (CPs), are a broad class of compounds that have been a cornerstone of various chemical industries and research fields for nearly a century. lookchem.com Their significance stems from the strong C-Cl bond, which imparts high stability to the molecules. vulcanchem.com This chemical stability makes them largely inert, practically insoluble in water, and not prone to evaporation, properties that are desirable in many applications. carense.com

Chlorinated alkanes are exceptionally versatile. Depending on the carbon chain length and the degree of chlorination (typically ranging from 30% to 70% by weight), their physical properties, such as viscosity, can be finely tuned. lookchem.com In a non-industrial research context, this versatility is exploited in synthetic organic chemistry. The chlorine atoms act as functional groups that can be replaced or can influence the reactivity of adjacent parts of the molecule, making chlorinated alkanes valuable as intermediates or precursors in the synthesis of other compounds. researchgate.net For instance, chlorine can be used as an oxidizing agent and in substitution reactions, which are fundamental processes in organic chemistry. researchgate.net The controlled addition of chlorine to an alkane backbone allows for the creation of complex molecular architectures.

Research Rationale for Investigating 1,2,2,3,3,4-Hexachlorobutane

The primary research rationale for investigating this compound lies in its utility as a precursor in organic synthesis. Specific research has identified this compound (CAS 1573-57-5) as an upstream product, or reactant, for the synthesis of (1Z,3Z)-1,2,3,4-tetrachlorobuta-1,3-diene. lookchem.com This demonstrates its role as a building block for creating conjugated diene systems, which are themselves important structures in more complex molecules.

The research interest in hexachlorobutane isomers for synthesis is further exemplified by studies on its structural analogues. For example, 1,1,2,3,4,4-hexachlorobutane (B11969179) has been used as a starting material in the synthesis of trans-1,4-bis(diphenylphosphino)-1,3-butadiene. tandfonline.comtandfonline.com In this reaction, the hexachlorobutane derivative serves as a four-carbon backbone from which a diphosphine ligand is constructed. tandfonline.com Such ligands are of significant interest in the field of organometallic chemistry and catalysis.

Furthermore, conformational analysis of hexachlorobutane isomers using techniques like NMR spectroscopy has been a subject of chemical research. A study on the meso isomer of 1,1,2,3,4,4-hexachlorobutane determined its preferred conformation in solution by analyzing proton-proton coupling constants. researchgate.netcdnsciencepub.com This type of fundamental research provides insight into the three-dimensional structure and stereochemistry of highly chlorinated molecules, which is crucial for understanding their reactivity. While specific research findings for this compound are limited, the study of its isomers underscores the scientific interest in this class of compounds for creating new materials and understanding fundamental chemical principles.

Interactive Data Table: Comparative Properties of Hexachlorobutane Isomers

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
1,1,2,2,3,4-Hexachlorobutane815-06-537-40Not available1.62
1,1,2,3,4,4-Hexachlorobutane25237-06-3107273.51.61
This compound1573-57-5Data not availableData not availableData not available

Historical Context of Chlorinated Hydrocarbon Research (non-industrial/non-toxicological applications)

The history of chlorinated hydrocarbon research, from a purely chemical perspective, dates back to the 19th century. One of the earliest related discoveries was that of hexachloroethane (B51795) by Michael Faraday in 1820, which he produced by chlorinating ethylene (B1197577). wikipedia.org Later in the century, initial synthesis efforts for chlorinated aliphatic hydrocarbons were documented in German laboratories in 1881. epa.gov

The systematic study and production of chlorinated alkanes (chlorinated paraffins) began in earnest around the 1930s. lookchem.comwikipedia.org From a fundamental chemistry standpoint, this era marked the beginning of explorations into the reactions of alkanes with chlorine. Photochemical substitution, a radical reaction initiated by light to replace hydrogen atoms with chlorine, became a key method for creating chloroalkanes. researchgate.net This opened up avenues for transforming relatively inert alkanes into more reactive chemical intermediates. researchgate.net The development and understanding of these chlorination reactions were significant milestones in organic chemistry, providing chemists with new tools to build a wide array of organic molecules. vulcanchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1573-57-5

Molecular Formula

C4H4Cl6

Molecular Weight

264.8 g/mol

IUPAC Name

1,2,2,3,3,4-hexachlorobutane

InChI

InChI=1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2

InChI Key

FSRFCQHSPWVMPZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,2,2,3,3,4 Hexachlorobutane

Established Synthetic Pathways for 1,2,2,3,3,4-Hexachlorobutane

The formation of this compound can be achieved through both broad-spectrum industrial processes and more specific laboratory routes.

Formation as a Product or By-product in Industrial Chlorination Processes

In industrial settings, this compound is often formed as part of a complex mixture of isomers during the chlorination of C4 feedstocks. The direct chlorination of butane (B89635) or butadiene is a common industrial method that can lead to various hexachlorobutane isomers. beilstein-journals.orgnih.gov The process typically involves free-radical chlorination at elevated temperatures. beilstein-journals.orgresearchgate.net

One of the primary industrial routes that can generate hexachlorobutanes is the chlorination of 1,3-butadiene, a key step in the production of materials like neoprene. researchgate.netbeilstein-journals.org This process yields a mixture of dichlorobutenes, which upon further chlorination can produce a range of saturated polychlorinated butanes. researchgate.net The distribution of isomers, including this compound, is highly dependent on reaction conditions such as temperature, pressure, and the presence of catalysts. beilstein-journals.orguw.edu.pl As a result, it is often considered a by-product that must be separated from the desired main product through methods like fractional distillation. beilstein-journals.org The production of other chlorinated compounds can also lead to the incidental formation of various hexachlorobutanes. tandfonline.com

Specialized Laboratory Synthesis Routes

More targeted synthesis of this compound has been described in chemical literature, providing pathways to obtain this specific isomer with higher purity. One documented laboratory method involves the direct chlorination of 2,3-dichloro-1,3-butadiene. In this procedure, chlorine gas is passed through the starting material, initially at a low temperature (around 10 °C) and then at a higher temperature, to ensure the addition of two molecular equivalents of chlorine, yielding this compound.

Another reported synthetic route is the chlorination of 1,4-dichloro-2-butyne, which is stated to produce this compound in quantitative yield. These specialized methods offer greater control over the final product compared to the less selective industrial chlorination processes.

Utilization of this compound as a Chemical Precursor

The reactivity of this compound, particularly its potential for elimination and substitution reactions, makes it a useful intermediate in the synthesis of other functionalized molecules.

Reactant in the Synthesis of Organophosphorus Ligands and Derivatives

Organophosphorus compounds are a critical class of molecules, widely used as ligands in catalysis and as reagents in organic synthesis. uw.edu.pl The synthesis of these compounds often involves the reaction of a phosphorus nucleophile with an organic electrophile. uw.edu.pl

Role in the Formation of Other Organochlorine Compounds

This compound serves as a key intermediate in the synthesis of other valuable organochlorine and organofluorine compounds. A significant application is its use in the production of fluorinated butenes. For instance, it is a precursor in an integrated process to produce Z-1,1,1,4,4,4-hexafluoro-2-butene. This process involves the dehydrochlorination of this compound to form 1,2,3,4-tetrachloro-1,3-butadiene, which then undergoes further transformations.

The dehydrochlorination reaction is typically achieved by treating the hexachlorobutane with an aqueous solution of a base, such as sodium hydroxide (B78521), often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) chloride to facilitate the reaction between the organic and aqueous phases. Furthermore, this compound can be fluorinated using liquid hydrogen fluoride (B91410) to prepare 2,3-difluoro-1,3-butadiene, a monomer that can be used in polymerization processes.

Optimization Strategies in Synthetic Reactions Involving Highly Chlorinated Butanes

The efficiency and selectivity of synthetic reactions involving highly chlorinated butanes are crucial for both industrial and laboratory applications. Key optimization strategies focus on controlling reaction conditions and utilizing catalysts to enhance reaction rates and yields.

For dehydrochlorination reactions, which are common for precursors like this compound, several parameters are critical for optimization. uw.edu.pl These include:

Temperature: Reaction temperature significantly influences the rate of dehydrochlorination. An optimal temperature range must be identified to ensure a high conversion rate without promoting undesirable side reactions, such as the formation of acetylenic by-products. uw.edu.pl

Molar Ratio of Reactants: The stoichiometry between the chlorinated alkane and the base (e.g., NaOH) is a key factor. Using a slight excess of the base can drive the reaction to completion, but a large excess may be uneconomical and lead to waste disposal issues. uw.edu.pl

Catalysis: The use of catalysts can dramatically improve the efficiency of these reactions.

One of the most effective strategies for reactions in biphasic systems (e.g., an organic substrate and an aqueous base) is Phase Transfer Catalysis (PTC) . Phase transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium chloride), are soluble in both organic and aqueous phases. They function by transporting the anionic reactant (e.g., hydroxide ions) from the aqueous phase into the organic phase, where it can react with the chlorinated substrate. This overcomes the immiscibility of the reactants, leading to significantly faster reaction rates, milder reaction conditions, and often improved yields and selectivity. The use of PTC has been shown to reduce reaction times for dehydrochlorination from hours to minutes and decrease the required amount of excess base.

Table 1: Synthetic Routes to this compound

Synthetic Method Starting Material(s) Key Conditions Outcome Reference(s)
Industrial Chlorination 1,3-Butadiene or Butane Free-radical chlorination, high temperature Mixture of hexachlorobutane isomers, including 1,2,2,3,3,4-HCB as a by-product beilstein-journals.org, researchgate.net
Laboratory Synthesis 2,3-Dichloro-1,3-butadiene, Chlorine Sequential chlorine addition at ~10 °C and then at a higher temperature This compound
Laboratory Synthesis 1,4-Dichloro-2-butyne, Chlorine Chlorination This compound (quantitative yield)

Table 2: Utilization of this compound as a Precursor

Product Reaction Type Co-reactant(s)/Catalyst Significance Reference(s)
1,2,3,4-Tetrachloro-1,3-butadiene Dehydrochlorination NaOH(aq), Tetrabutylammonium chloride (PTC) Intermediate for fluorinated butenes
2,3-Difluoro-1,3-butadiene Fluorination Liquid Hydrogen Fluoride (HF) Monomer for polymerization

Detailed Investigation of Reaction Mechanisms for 1,2,2,3,3,4 Hexachlorobutane

Fundamental Chemical Transformations

The chemical transformations of 1,2,2,3,3,4-hexachlorobutane are expected to be dominated by nucleophilic substitution and elimination reactions, given the nature of the carbon-chlorine bond. Oxidative and reductive transformations are also possible under specific conditions.

Nucleophilic Substitution Pathways and Kinetics

Nucleophilic substitution reactions involve the attack of a nucleophile, an electron-rich species, on an electron-deficient carbon atom, leading to the displacement of a leaving group, in this case, a chloride ion. masterorganicchemistry.comsavemyexams.com The carbon atoms bonded to chlorine in this compound are electrophilic due to the electronegativity of the chlorine atoms. chemguide.co.uk

The mechanism of nucleophilic substitution can proceed through two primary pathways: SN1 and SN2.

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a single concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. tutopiya.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, the high degree of chlorination would create significant steric hindrance around the carbon atoms, making an SN2 attack less favorable, particularly at the more substituted C2 and C3 positions. mit.edu

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. tutopiya.com The rate of an SN1 reaction is primarily dependent on the stability of the carbocation formed. In the case of this compound, the stability of any potential carbocation would be influenced by the inductive effects of the surrounding chlorine atoms.

The kinetics of nucleophilic substitution in polychlorinated alkanes are influenced by the strength of the carbon-halogen bond. chemguide.co.uktutopiya.com The C-Cl bond is relatively strong, making these reactions generally slower than for corresponding bromo or iodoalkanes. chemguide.co.uktutopiya.com Studies on other polychlorinated compounds, such as polychlorinated benzenes, have shown that reactivity in nucleophilic substitution increases with the number of chlorine atoms on the ring. nih.gov While this is an aromatic system, it suggests that the electronic effects of multiple halogens can play a significant role.

NucleophileProduct TypeReaction Conditions
OH⁻ (hydroxide)AlcoholAqueous solution, often warmed savemyexams.com
CN⁻ (cyanide)NitrileEthanolic solution, heated under reflux savemyexams.com
NH₃ (ammonia)Primary AmineEthanolic solution, heated under pressure savemyexams.com
H₂O (water)AlcoholSlower reaction compared to hydroxide (B78521) savemyexams.com

Elimination Reactions, Including Dehydrohalogenation Mechanisms

Elimination reactions, specifically dehydrohalogenation, are a major pathway for the transformation of polychlorinated alkanes. mit.edu This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, resulting in the formation of a double bond (an alkene). tutopiya.com These reactions are typically promoted by bases.

The two primary mechanisms for elimination are E1 and E2:

E2 (Elimination Bimolecular): This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. bingol.edu.tr The rate of an E2 reaction depends on the concentrations of both the substrate and the base. For this compound, the presence of electron-withdrawing chlorine atoms increases the acidity of the hydrogen atoms, particularly at the C1 and C4 positions, making them more susceptible to abstraction by a base. The E2 mechanism is generally favored by strong, sterically hindered bases.

E1 (Elimination Unimolecular): This is a two-step mechanism that begins with the formation of a carbocation intermediate (the same as in the SN1 pathway). In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 mechanism often competes with the SN1 mechanism.

Studies on the dehydrochlorination of similar compounds, like 3,4-dichloro-1-butene, have been conducted under phase transfer catalysis conditions, indicating the complexity of these reactions in multiphase systems. osti.gov The kinetics of dehydrochlorination of polyvinyl chloride (PVC) in the presence of sodium hydroxide have been shown to follow first-order kinetics under certain conditions. researchgate.net

Oxidative and Reductive Transformation Mechanisms

Reductive Dechlorination: This is a significant transformation pathway for highly chlorinated compounds, particularly in environmental contexts. clu-in.org It involves the replacement of a chlorine atom with a hydrogen atom. clu-in.org This process is a form of reduction, where the chlorinated compound accepts electrons. clu-in.org Reductive dechlorination often occurs sequentially, with one chlorine atom being removed at a time. clu-in.org For instance, tetrachloroethylene (B127269) can be sequentially reduced to trichloroethylene, then dichloroethylene, vinyl chloride, and finally ethene. clu-in.org

This transformation can be facilitated by various reducing agents and catalysts. For example, palladium-on-alumina catalysts in the presence of hydrogen gas have been shown to effectively dehalogenate chlorinated hydrocarbons. dss.go.thacs.orgosti.govscilit.com The mechanism involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of the C-Cl bond. Studies on hexachlorocyclohexane (B11772) isomers have demonstrated that reductive dechlorination can be achieved using systems like dithiothreitol (B142953) or titanium(III) citrate (B86180) with hydroxocobalamin (B81358) as a catalyst. nih.govnih.gov The rate and extent of dechlorination can be influenced by the reducing potential of the system. nih.gov

Oxidative Transformation: While less common for highly chlorinated alkanes, oxidative pathways can occur under specific, highly reactive conditions, such as in advanced oxidation processes. These mechanisms are complex and can involve radical intermediates, leading to a variety of smaller, oxygenated products.

Factors Governing Reaction Regioselectivity and Stereoselectivity

The regioselectivity (where the reaction occurs) and stereoselectivity (the spatial orientation of the products) of reactions involving this compound are governed by a combination of factors.

Influence of Catalytic Systems and Reaction Media

The choice of catalyst and reaction medium can have a profound impact on the outcome of a reaction.

Catalytic Systems: In reductive dehalogenation, the catalyst plays a crucial role. For example, palladium-based catalysts are known for their high efficiency in hydrodechlorination. dss.go.thacs.orgosti.govacs.org The nature of the catalyst support and the presence of co-catalysts can influence the selectivity of the reaction. For instance, in the dehydrochlorination of 1,1,2-trichloroethane, a cesium chloride catalyst showed specific selectivity towards the formation of vinylidene chloride. researchgate.net

Reaction Media: The solvent can influence the reaction pathway. For example, in nucleophilic substitution, polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction, while polar aprotic solvents favor the SN2 mechanism. In the dehydrochlorination of PVC, the use of different diols as solvents was found to affect the reaction rate, with the compatibility between the polymer and the solvent being a key factor. researchgate.net Phase transfer catalysts are often employed in reactions involving an aqueous phase and an organic substrate to facilitate the transport of the nucleophile or base to the reaction site. osti.gov

Impact of Steric and Electronic Effects on Reactivity

Steric and electronic effects are fundamental to understanding the reactivity and selectivity of organic reactions.

Electronic Effects: The six electron-withdrawing chlorine atoms in this compound have a significant inductive effect. This effect increases the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. It also increases the acidity of the α-hydrogens, facilitating dehydrohalogenation. mit.edu In dehydrohalogenation reactions of polychlorinated alkanes, electron-withdrawing substituents are known to enhance reactivity in E2 mechanisms. mit.edu

Steric Effects: The bulky chlorine atoms create steric hindrance around the carbon backbone. This hindrance can impede the approach of a nucleophile, particularly for an SN2 reaction. mit.edu In elimination reactions, the base must be able to access the α-hydrogen. A bulky base may preferentially abstract a less sterically hindered proton, influencing the regioselectivity of the resulting alkene (Hofmann elimination vs. Zaitsev elimination). bingol.edu.tr Generally, the E2 mechanism is considered less sensitive to steric hindrance than the SN2 mechanism because the hydrogen being attacked is more exposed than the carbon atom. mit.edu

FactorInfluence on Nucleophilic SubstitutionInfluence on Elimination
Catalyst Can enhance reaction rates.Can influence selectivity (e.g., specific alkene formation). researchgate.net
Solvent Polarity affects SN1 vs. SN2 pathway.Can affect base strength and reaction rate. researchgate.net
Steric Hindrance Hinders SN2 attack. mit.eduCan influence regioselectivity (Hofmann vs. Zaitsev). bingol.edu.tr
Electronic Effects Increases electrophilicity of carbon atoms.Increases acidity of α-hydrogens, promoting dehydrohalogenation. mit.edu

Stereochemical and Conformational Analysis of 1,2,2,3,3,4 Hexachlorobutane

Elucidation of Isomeric Forms and Diastereomeric Relationships

1,2,2,3,3,4-Hexachlorobutane possesses two stereogenic centers at the C2 and C3 positions. Consequently, the molecule can exist as a set of stereoisomers. The number of possible stereoisomers for a molecule with 'n' chiral centers is given by the formula 2^n. britannica.comlibretexts.orgnumberanalytics.com For this compound, with n=2, a maximum of four stereoisomers would be expected. britannica.comlibretexts.org

These stereoisomers consist of a pair of enantiomers and a meso compound. britannica.comwikipedia.org

Enantiomers (dl-pair): These are non-superimposable mirror images of each other. They exhibit identical physical properties except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. studfile.net

Meso Isomer: This is an achiral member of the set of stereoisomers, characterized by an internal plane of symmetry. wikipedia.orglibretexts.orglibretexts.org Due to this symmetry, the meso isomer is superimposable on its mirror image and is optically inactive. wikipedia.orglibretexts.orglibretexts.org

The relationship between the meso isomer and either of the enantiomers is diastereomeric. studfile.net Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. numberanalytics.comstudfile.net

Research has indicated that the commercially available form of a closely related isomer, 1,1,2,3,4,4-hexachlorobutane (B11969179), is the meso isomer. cdnsciencepub.comresearchgate.net This suggests that the meso form of hexachlorobutane isomers can be readily synthesized and isolated. The distinction between the meso and the dl-isomers can be established through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing the symmetry of the molecule and the resulting coupling constants between protons. cdnsciencepub.comresearchgate.net In the meso form of a symmetrically substituted butane (B89635), the two central protons are magnetically equivalent, leading to a simpler NMR spectrum compared to the dl-isomer where these protons would be diastereotopic. masterorganicchemistry.com

Conformational Preferences and Dynamics in Solution and Solid States

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C-C single bonds. The presence of bulky and electronegative chlorine atoms introduces significant steric and dipolar interactions that govern the stability of different conformers.

In Solution:

Studies on the meso isomer of the related 1,1,2,3,4,4-hexachlorobutane in solution have provided valuable insights into its conformational preferences. cdnsciencepub.comresearchgate.net Analysis of proton-proton coupling constants from NMR spectra in solvents like carbon disulfide (CS₂) and dimethylsulfoxide (DMSO) indicates a strong preference for specific conformations. cdnsciencepub.com

The preferred conformation around the C2-C3 bond is trans, where the two hydrogen atoms are positioned at a dihedral angle of 180°. This arrangement minimizes steric repulsion between the bulky chlorine-substituted groups on these carbons. cdnsciencepub.com Conversely, the conformation around the C1-C2 (and by symmetry, the C3-C4) bond is predominantly gauche, with the C-H bonds at a dihedral angle of approximately 60°. cdnsciencepub.comresearchgate.net This preference is likely a result of minimizing destabilizing "parallel 1-3 interactions" between the chlorine atoms on C1 and C3. cdnsciencepub.com

The stability of these preferred conformations appears to be largely determined by intramolecular steric interactions rather than by interactions with the solvent medium, as suggested by the similarity of the coupling constants in solvents of differing polarity. cdnsciencepub.com

In the Solid State:

Spectroscopic and Computational Approaches to Stereochemical Assignment

The elucidation of the stereochemistry and conformational preferences of this compound relies heavily on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical and conformational analysis of organic molecules. organicchemistrydata.orgcore.ac.uk For this compound, ¹H NMR is particularly informative. The magnitude of vicinal (three-bond) proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. core.ac.uk By measuring these coupling constants, the preferred rotational isomers (conformers) can be identified. cdnsciencepub.comresearchgate.net

For the meso isomer of 1,1,2,3,4,4-hexachlorobutane, the proton NMR spectrum is of the [AX]₂ type. cdnsciencepub.com The analysis of this spectrum yielded specific coupling constants that confirmed the gauche and trans arrangements of the C-H bonds. cdnsciencepub.comresearchgate.net

Coupling Constant Value in CS₂ (Hz) Value in DMSO (Hz) Inferred Dihedral Relationship
J₁,₂ = J₃,₄1.801.86gauche
J₂,₃10.1410.08trans
J₁,₃ = J₂,₄-0.22-0.16
J₁,₄< 0.05
Data from Rowbotham et al., 1971. cdnsciencepub.com

Infrared (IR) spectroscopy can also provide information about the presence of different conformers. The vibrational frequencies of C-Cl stretching and various bending modes are sensitive to the conformational state of the molecule. chemrxiv.orgcsic.es In some cases, distinct IR bands for different conformers can be observed, particularly at low temperatures.

Computational Approaches:

Computational chemistry offers a powerful complementary tool for studying the stereochemistry and conformational analysis of molecules. maricopa.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

Calculate the relative energies of different stereoisomers (meso vs. dl-pair) and conformers (e.g., anti vs. gauche).

Predict NMR chemical shifts and coupling constants for different conformations, which can then be compared with experimental data to validate the proposed structures.

Visualize the three-dimensional structures of the most stable conformers, providing a detailed picture of the molecular geometry.

By performing a conformational search, where the potential energy surface is explored by rotating around single bonds, the various low-energy conformers can be identified and their relative populations can be estimated based on the Boltzmann distribution. This computational analysis, when correlated with experimental spectroscopic data, provides a robust and comprehensive understanding of the stereochemical and conformational properties of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for 1,2,2,3,3,4 Hexachlorobutane Research

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for separating 1,2,2,3,3,4-hexachlorobutane from intricate mixtures, which may contain other chlorinated hydrocarbons or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography combined with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like chlorinated hydrocarbons. chromatographyonline.com The method provides a dual-level identification system: the gas chromatograph separates individual compounds from a mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the eluted compounds and records their mass-to-charge ratio, providing a molecular fingerprint for identification. chromatographyonline.comlcms.cz

In the context of analyzing complex samples for this compound, a high-resolution capillary column, such as a DB-5 or equivalent, would be employed for optimal separation. lcms.cz The Environmental Protection Agency (EPA) Method 8121 for chlorinated hydrocarbons outlines standardized GC conditions suitable for detecting these compounds. epa.gov The mass spectrometer, operating in electron ionization (EI) mode, generates reproducible fragmentation patterns that can be compared against spectral libraries, such as the NIST library, for confident compound identification. lcms.cz The total ion chromatogram (TIC) provides an overview of all detected compounds, while extracted ion chromatograms (EIC) can be used to selectively look for the characteristic mass fragments of this compound, enhancing sensitivity and selectivity. chromatographyonline.com

ParameterTypical Setting
GC ColumnDB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film
Injection ModeSplitless
Carrier GasHelium, constant flow (~1 mL/min) lcms.cz
Oven ProgramInitial temp 45°C, ramped to 325°C lcms.cz
MS Ionization ModeElectron Ionization (EI) at 70 eV lcms.cz
Mass Range50-1000 m/z lcms.cz
DetectorQuadrupole Time-of-Flight (Q-TOF) or Electron Capture Detector (ECD) lcms.czepa.gov

Application of Multidimensional Chromatography

For exceptionally complex samples where co-elution occurs even with high-resolution capillary columns, multidimensional chromatography offers superior resolving power. gerstelus.comchromsoc.com Comprehensive two-dimensional gas chromatography (GCxGC) is particularly powerful for separating structurally similar compounds, such as the various isomers of chlorinated butanes. chromatographyonline.com

In a GCxGC system, two columns with different separation mechanisms (orthogonal phases), for instance, a non-polar column followed by a polar column, are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them onto the second-dimension column for a rapid, secondary separation. This process generates a two-dimensional chromatogram with significantly increased peak capacity and resolution, making it possible to separate isomers that would otherwise overlap in a single-column separation. chromsoc.comchromatographyonline.com This enhanced separation is crucial for accurate quantification and identification in challenging matrices. gerstelus.com

Advanced Spectroscopic Characterization (beyond basic identification)

Beyond simple detection, advanced spectroscopic methods are employed to determine the precise three-dimensional structure, conformation, and bonding characteristics of this compound isomers.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complex Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds in solution. msu.edulibretexts.org For a molecule like this compound, ¹H and ¹³C NMR can distinguish between different isomers (e.g., meso vs. dl forms) by analyzing the chemical shifts, integration values, and spin-spin coupling patterns of the nuclei. pearson.commagritek.com

Research on the closely related meso-1,1,2,3,4,4-hexachlorobutane demonstrates the power of this technique. researchgate.net Analysis of the proton-proton coupling constants in the ¹H NMR spectrum allowed for the determination of the molecule's preferred conformation in solution. researchgate.net The observed coupling constants indicated that the conformation is gauche around the C1-C2 bond and trans around the C2-C3 bond with respect to the C-H bonds. researchgate.net This level of detailed structural analysis is critical for understanding the molecule's physical and chemical properties.

ParameterFindingStructural Implication
Proton-Proton Coupling Constants (J-values)Analysis of distinct JHH values researchgate.netProvides information on the dihedral angles between adjacent C-H bonds.
Conformation around C1-C2 BondDetermined to be gauche researchgate.netIndicates a staggered conformation where the hydrogen atoms are approximately 60° apart.
Conformation around C2-C3 BondDetermined to be trans researchgate.netIndicates a staggered conformation where the hydrogen atoms are approximately 180° apart.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Different conformers (rotational isomers) of the molecule will exhibit unique vibrational spectra because the symmetry and vibrational energies are dependent on the spatial arrangement of the atoms. For example, the C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region of the IR spectrum, would be highly sensitive to the conformational state of the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation can be identified. cdnsciencepub.com

X-ray Diffraction Studies of Crystalline Forms or Derivatives

While NMR provides structural information in solution, single-crystal X-ray diffraction (XRD) offers the definitive determination of a molecule's three-dimensional structure in the solid state. wustl.edu This technique is capable of precisely mapping the atomic positions within a crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. hawaii.edu

For this compound, if a single crystal of a specific isomer can be grown, XRD analysis would unambiguously confirm its stereochemistry (meso or dl) and its exact solid-state conformation. libretexts.org The diffraction pattern arises from X-rays scattering off the electron clouds of the atoms arranged in the crystal lattice. wustl.eduhawaii.edu The geometric relationship between the incident X-ray beam, the crystal lattice planes, and the diffracted beam is described by Bragg's Law. libretexts.org Analysis of the diffraction pattern allows for the construction of a three-dimensional electron density map, from which the molecular structure is resolved. wustl.edu

Crystallographic DataInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice. hawaii.edu
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the basic repeating unit of the crystal.
Atomic Coordinates (x, y, z)Precise location of each atom in the unit cell.
Bond Lengths (Å)Exact distances between bonded atoms (e.g., C-C, C-H, C-Cl).
Bond Angles (°)Angles between adjacent chemical bonds.
Torsional Angles (°)Defines the conformation around single bonds.

Novel Analytical Techniques for Trace-Level Detection and Speciation

The detection and quantification of this compound at trace levels in various environmental matrices present significant analytical challenges. These challenges stem from the complexity of the sample matrices and the low concentrations at which the compound may be present. Furthermore, the need to differentiate between various isomers of hexachlorobutane (speciation) requires highly selective and sensitive analytical methodologies. nih.gov Recent advancements in chromatography and mass spectrometry have led to the development of novel techniques capable of addressing these issues.

Advanced chromatographic techniques are fundamental for separating target analytes from complex mixtures. researchgate.net For volatile and semi-volatile compounds like this compound, gas chromatography (GC) is a well-suited separation technique. uomustansiriyah.edu.iq However, for complex environmental samples where numerous compounds may co-elute, conventional GC may not provide sufficient resolution. chromatographyonline.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. chromatographyonline.com By employing two columns with different stationary phases, GCxGC provides a much higher peak capacity, minimizing the co-elution of compounds. chromatographyonline.com This enhanced chromatographic resolution is particularly beneficial when analyzing complex matrices like dust or soil, which can be repositories for a wide array of substances. chromatographyonline.com

For detection, high-resolution mass spectrometry (HRMS) has become an indispensable tool. bioanalysis-zone.com Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing its 'exact mass'. bioanalysis-zone.commsu.edu This capability allows for the differentiation of molecules that have the same nominal mass but different elemental formulas (isobars), a common challenge in environmental analysis. bioanalysis-zone.commdpi.com For instance, HRMS can distinguish between ions with the same integer mass but different compositions, such as CO⁺ (m/z 27.9949), N₂⁺ (m/z 28.0061), and C₂H₄⁺ (m/z 28.0313). mdpi.com This high mass accuracy significantly increases confidence in compound identification. chromatographyonline.commsu.edu

The coupling of GCxGC with high-resolution time-of-flight mass spectrometry (GCxGC-HR-TOF-MS) represents a powerful synergy for trace-level analysis. chromatographyonline.com This combination leverages the superior separation capacity of GCxGC and the precise mass measurement of HRMS. chromatographyonline.com The result is a reduction in isobaric interferences and improved signal-to-noise ratios, enabling the identification of a greater number of compounds in complex samples. chromatographyonline.com The use of complementary ionization modes, such as electron ionization (EI), positive chemical ionization (PCI), and electron capture negative ionization (ECNI), can further improve the confidence in compound identification. chromatographyonline.com

Another highly sensitive and specific technique is gas chromatography-tandem mass spectrometry (GC-MS/MS). By using multiple reaction monitoring (MRM), this method selects specific chemical transitions for quantification. This process results in precise quantification due to a high signal-to-noise ratio, even for chemical fragments at trace levels. The optimization of MRM parameters, including collision energies and dwell times, can lead to highly sensitive quantification methods for halogenated compounds. Research on other chlorinated disinfection by-products has demonstrated that GC-MS/MS can achieve method detection limits in the low nanogram-per-liter (ng/L) range.

Effective sample preparation is crucial for achieving low detection limits. mdpi.com For environmental matrices, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed to isolate and concentrate analytes before instrumental analysis. mdpi.comchromatographyonline.com Novel approaches such as nitrogen-assisted headspace solid-phase extraction (NA/HS-SPE) have also been developed for the analysis of volatile organic pollutants in diverse matrices like water and sediment, showing high recovery rates and low limits of detection (LODs). rsc.org

The table below summarizes the key features and performance metrics of these advanced analytical techniques, which are applicable to the trace-level detection of chlorinated compounds like this compound.

Table 1: Comparison of Advanced Analytical Techniques for Trace-Level Detection

Analytical Technique Principle Advantages Typical Performance Metrics (for related compounds) Citations
GCxGC-HR-TOF-MS Combines high-resolution separation (GCxGC) with exact mass measurement (HR-TOF-MS). Enhanced chromatographic resolution, minimizes co-elutions, high mass accuracy (<1 ppm), improved signal-to-noise. Mass accuracy values ranged from -0.80 to 1.93 PPM for identified hazardous substances in dust. chromatographyonline.com
GC-MS/MS Uses two stages of mass analysis (tandem MS) with multiple reaction monitoring (MRM) for high specificity. Highly sensitive and specific, precise quantification, excellent signal-to-noise ratio for trace levels. Method Detection Limits (MDLs) ranged from 2.0 - 68.9 ng/L for various disinfection by-products.

| NA/HS-SPE with GC-ECD | Nitrogen-assisted headspace extraction followed by solid-phase trapping and GC analysis with an Electron Capture Detector. | Good for volatile compounds, high recovery rates, can be used for various environmental matrices without interference. | Limits of Detection (LODs) were 0.002–0.0371 μg L⁻¹; Recoveries were 90.76–100.22%. | rsc.org |

The speciation of this compound, which involves the separation and quantification of its different isomers, can be effectively achieved using high-resolution chromatographic techniques. nih.gov The enhanced separation capability of GCxGC is particularly well-suited for resolving structurally similar isomers that cannot be distinguished by mass spectrometry alone. chromatographyonline.combioanalysis-zone.com Once chromatographically separated, each isomer can be individually identified and quantified using a sensitive detector like a mass spectrometer.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Carbon Monoxide
Nitrogen
Ethylene (B1197577)
Aldrin
Dieldrin
Lindane
o,p-DDD
Dichlorodiphenyltrichloroethane (DDT)
Heptachlor epoxide

Theoretical and Computational Approaches to 1,2,2,3,3,4 Hexachlorobutane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the electronic makeup of a molecule, which in turn governs its structure, stability, and how it interacts with other chemical species. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the energy and electron distribution of a molecule. wikipedia.orgmontana.edu

Density Functional Theory (DFT) for Predicting Regioselectivity and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. jocpr.comsciepub.com It offers a balance between computational cost and accuracy, making it suitable for studying complex reactions. sciepub.com

For 1,2,2,3,3,4-hexachlorobutane, DFT would be instrumental in predicting the outcomes of reactions such as dehydrochlorination. By modeling the reaction pathway, chemists can identify the transition states—the highest energy points along the reaction coordinate. The relative energies of different possible transition states reveal the regioselectivity of the reaction, meaning which specific hydrogen and chlorine atoms are most likely to be eliminated. savemyexams.com For instance, DFT calculations could determine whether elimination is more favorable to form 1,2,3,4-tetrachloro-1,3-butadiene or other isomers by comparing the activation energies of each pathway. savemyexams.com Analysis of global and local reactivity descriptors derived from DFT, such as chemical potential and electrophilicity, can further clarify the roles of different atomic sites in a reaction. jocpr.com

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Properties

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that use fundamental physical constants without relying on experimental parameters. wikipedia.orgnumberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPx), and Coupled Cluster (CC), are generally more computationally intensive but can provide highly accurate results. wikipedia.orgmontana.edu

Applying high-level ab initio methods to this compound would yield precise calculations of its energetic properties, such as its heat of formation and bond dissociation energies. This information is crucial for understanding the molecule's stability. mdpi.com Furthermore, these methods can accurately predict spectroscopic properties, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These theoretical spectra are invaluable for interpreting experimental data and confirming the molecule's structure.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electrons, molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. nih.gov MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound.

The butane (B89635) backbone allows for rotation around the central carbon-carbon bonds, leading to various spatial arrangements (conformers). MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This provides a dynamic picture of the molecule's structure. nih.gov

Additionally, MD is used to study solvation effects by simulating the molecule in the presence of explicit solvent molecules (e.g., water, ethanol). jcchems.com These simulations reveal how intermolecular interactions with the solvent influence the conformational preferences and reactivity of this compound, which is critical for understanding its behavior in solution. jcchems.com

Computational Modeling of Reaction Pathways and Rate Constants

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. msu.edu By mapping the energy changes as reactants transform into products, a reaction pathway can be charted. This involves identifying reactants, products, intermediates, and transition states. sciepub.com

For a reaction involving this compound, such as its reaction with a base, computational models can visualize the step-by-step process of bond breaking and formation. youtube.comresearchgate.net From the calculated energy barriers (activation energies), it is possible to estimate the reaction rate constants using theories like Transition State Theory (TST). mdpi.com These predicted rates can then be compared with experimental kinetic data to validate the proposed mechanism. This approach helps to understand how factors like temperature and solvent affect reaction speed.

Thermodynamic Predictions for Chemical Stability and Transformation Feasibility

Thermodynamic calculations are used to predict the stability of a compound and the feasibility of its chemical transformations. nih.govuwlax.edu Key thermodynamic quantities like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be computed for chemical reactions.

For this compound, these calculations can determine its thermodynamic stability relative to its isomers or potential decomposition products. chem-soc.si A negative ΔG for a potential transformation indicates a spontaneous, or feasible, reaction under given conditions of temperature and pressure. savemyexams.comuwlax.edu For example, by calculating the ΔG for the elimination of HCl, one can predict whether this compound is likely to decompose into a tetrachlorobutadiene at a certain temperature. These predictions are vital for assessing the environmental fate and persistence of such compounds. nih.gov

Environmental Behavior and Transport Dynamics of 1,2,2,3,3,4 Hexachlorobutane

Environmental Distribution and Persistence in Diverse Media

1,2,2,3,3,4-Hexachlorobutane is recognized as a persistent organic pollutant (POP), a class of toxic chemicals that adversely affect human health and the environment globally. epa.gov POPs are characterized by their ability to remain intact in the environment for extended periods, become widely distributed geographically, accumulate in the fatty tissues of living organisms, and have harmful effects. undp.org Due to their persistence, POPs can be transported by wind and water, leading to contamination far from their original sources. epa.gov

The environmental distribution of this compound is governed by its physical and chemical properties. It is expected to partition between various environmental compartments, including air, water, soil, and sediment. cdc.gov

Air: Due to its vapor pressure, volatilization from soil and water surfaces is a potential transport mechanism, leading to its presence in the atmosphere. cdc.govcdc.gov Once in the air, it is likely to react with reactive oxygen species. cdc.gov

Water: In aquatic systems, this compound's behavior is influenced by its low water solubility and high octanol-water partition coefficient. lookchem.comcdc.gov This suggests a tendency to move from the water column to sediment and biota. cdc.gov Environmental monitoring has often shown higher concentrations in sediments compared to the overlying water. cdc.gov

Soil and Sediment: The compound's high partition coefficient suggests it will bind to soil particles and sediments, particularly those with high organic carbon content. cdc.gov This sorption to soil and sediment can reduce its mobility in these compartments. cdc.gov

Intermedia Transfer Mechanisms and Rates

Volatilization is a key process for the transfer of this compound between environmental compartments. cdc.govscirp.org

From Aqueous Phases: The compound's vapor pressure and Henry's Law constant indicate that volatilization from water surfaces occurs. cdc.govcdc.govcdc.gov This process is influenced by factors such as water temperature, turbulence, and the presence of organic matter, which can reduce the rate of volatilization through adsorption. cdc.govmdpi.com

From Solid Phases: Volatilization from both dry and moist soil surfaces is also a significant environmental process. cdc.gov The rate of volatilization from soil can be influenced by soil type, moisture content, and temperature. nih.gov For instance, volatilization rates tend to be higher in sandy soils compared to clay soils and increase with rising temperatures. nih.gov

Table 1: Factors Influencing Volatilization

Factor Influence on Volatilization
Vapor Pressure Higher vapor pressure leads to a greater tendency to volatilize. cdc.gov
Henry's Law Constant A high constant indicates a greater tendency to move from water to air. cdc.gov
Temperature Increased temperature generally increases the rate of volatilization. nih.gov
Soil/Sediment Organic Carbon Higher organic carbon content can reduce volatilization due to sorption. cdc.gov
Water Body Dynamics Currents and wind can enhance volatilization from surface waters. nih.gov

Sorption and desorption are critical processes that determine the fate and mobility of this compound in the environment. cefic-lri.orgmdpi.com

Sorption: This compound is expected to adsorb to soil and sediment, a process largely driven by its hydrophobicity and the organic carbon content of the matrix. cdc.govmdpi.com The organic carbon-normalized distribution coefficient (Koc) is a key parameter used to quantify this sorption potential. cefic-lri.org A high Koc value indicates strong bonding to organic matter, reducing the chemical's availability to move into groundwater or surface water. cdc.gov The primary sorption mechanism for hydrophobic organic compounds like this is hydrophobic partitioning. mdpi.com

Desorption: Desorption is the process by which the sorbed chemical is released back into the surrounding environment. uni-bayreuth.de This process can be influenced by factors such as temperature and the chemical composition of the surrounding medium. kwrwater.nl In some cases, sorption can be reversible, with changes in environmental conditions, like temperature fluctuations, leading to the release of the compound. kwrwater.nl

Table 2: Key Parameters in Sorption/Desorption

Parameter Description Significance
Distribution Coefficient (Kd) The ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. cefic-lri.org Indicates the extent of partitioning between solid and liquid phases.
Organic Carbon-Normalized Distribution Coefficient (Koc) Relates the Kd to the organic carbon content of the soil or sediment. cdc.govcefic-lri.org A high Koc suggests strong sorption to organic matter and lower mobility. cdc.gov
Octanol-Water Partition Coefficient (Kow) Represents how a chemical distributes between octanol (B41247) (a surrogate for fat) and water. cdc.gov A high Kow indicates a greater potential for bioaccumulation in organisms. cdc.gov

Long-Range Environmental Transport Potential and Global Dispersion

Persistent organic pollutants like this compound have the potential for long-range environmental transport (LRET), enabling them to be found in remote regions far from their points of release. nih.govresearchgate.net

This global dispersion occurs through a process often referred to as the "grasshopper effect," which involves cycles of volatilization, atmospheric transport, and deposition. undp.org Chemicals can be transported by wind and ocean currents over vast distances. researchgate.net The partitioning of these chemicals to atmospheric aerosols is a key process influencing their long-range transport. nih.gov

Multimedia environmental fate models are used to simulate and predict the global distribution of such chemicals. nih.govresearchgate.net These models consider the movement and exchange of the substance between different environmental compartments on a global scale. researchgate.net The potential for long-range transport is a critical factor considered in international agreements like the Stockholm Convention, which aim to manage and control the global threat posed by POPs. nih.govpops.int The octanol-air partition coefficient (KOA) is a useful metric for describing the partitioning behavior between air and various environmental media, which is relevant for assessing long-range transport potential. epa.gov

Predictive Environmental Fate Modeling and Assessment Frameworks

Predictive environmental fate models are indispensable tools for estimating the behavior, transport, and ultimate disposition of chemical substances like this compound in the environment. In the absence of extensive and reliable monitoring data, these models provide a quantitative framework for risk assessment by simulating the processes that govern a chemical's lifecycle across various environmental compartments. epa.gov The outputs of these models are crucial for informing regulatory decisions and developing management strategies for persistent organic pollutants (POPs). researchgate.netwho.int

The fundamental approach for this predictive work involves mathematical models that use a chemical's intrinsic physical and chemical properties to forecast its partitioning and persistence in air, water, soil, and biota. epa.govnilu.com These models range in complexity, from screening-level tools to sophisticated, dynamic multimedia simulations.

Multimedia Environmental Fate Models

At the core of predictive environmental assessment are multimedia models, which are designed to simulate the movement and transformation of chemicals throughout the environment. nilu.com These models divide the environment into interconnected compartments—such as the atmosphere, water bodies, soil layers, and sediments—and use mass balance equations to describe the chemical's behavior. researchgate.net

Fugacity-based models are a common type of multimedia model that characterizes a chemical's "escaping tendency" from each phase. nih.gov Models such as CoZMoMAN and BETR-Global have been applied to other chlorinated substances like short- and medium-chain chlorinated paraffins to simulate their global dispersion and long-range transport. rsc.orgnih.gov While specific applications to this compound are not extensively documented, the principles and methodologies are directly applicable. These models consider key processes including:

Partitioning: Movement between air, water, soil, and sediment based on properties like the octanol-water partition coefficient (Kow) and Henry's Law constant. epa.gov

Advection: Transport within a medium, such as by wind or water currents.

Degradation: Chemical breakdown through processes like hydrolysis, photolysis, and biodegradation. epa.gov

The reliability of these models is heavily dependent on the quality of the input data, which includes both the chemical's properties and the characteristics of the environment being modeled. nilu.com

Table 1: Common Environmental Fate Models and Their Applications

Model TypeDescriptionRelevance to this compound Assessment
Multimedia Fugacity Models (e.g., BETR-Global, CoZMoMAN) These models calculate the distribution of a chemical across multiple environmental compartments (air, water, soil, sediment, biota) based on its physicochemical properties and emissions. researchgate.netnih.gov They are used to predict overall persistence, long-range transport potential, and environmental concentrations.Predicts where the compound is likely to accumulate (e.g., in soil or sediment), its potential to travel to remote regions like the Arctic, and its persistence in the environment. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Models QSARs are regression models that relate a chemical's biological activity or physicochemical properties to its molecular structure. ecetoc.orgnih.gov They are used to estimate properties when experimental data is unavailable.Estimates critical input parameters for fugacity models, such as water solubility, vapor pressure, and partition coefficients, based on the molecular structure of this compound. nih.govtandfonline.com
Atmospheric Dispersion Models (e.g., AERMOD) These models simulate how airborne pollutants disperse in the atmosphere. They are used to estimate downwind concentrations from a source.Assesses the impact of atmospheric releases of the compound on local and regional air quality.
Groundwater Models (e.g., FOCUS) These tools simulate the movement of substances through the subsurface, predicting potential contamination of groundwater resources. hse.gov.ukEvaluates the risk of groundwater contamination from sources in the soil. hse.gov.uk

Quantitative Structure-Activity Relationship (QSAR) Models

When experimental data for a specific chemical like this compound are scarce, Quantitative Structure-Activity Relationship (QSAR) models become critically important. ecetoc.orgnih.gov These computational models predict the physicochemical and toxicological properties of a chemical based on its molecular structure. nih.govtandfonline.com By comparing the structure to those of well-studied compounds, QSARs can estimate essential parameters needed for fate modeling. ecetoc.org

The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used tool that incorporates numerous QSARs to estimate properties like water solubility, vapor pressure, and biodegradation rates. epa.govd-nb.info Such in silico methods are vital for conducting preliminary risk assessments and prioritizing chemicals for further testing. d-nb.inforesearchgate.net

Table 2: Key Physicochemical Properties for Environmental Fate Modeling of this compound

PropertySymbolSignificance in ModelingEstimated/Typical Value Range for Hexachlorobutanes
Molecular Weight MWInfluences diffusion and transport rates.~260.8 g/mol
Vapor Pressure VPDetermines the tendency of the chemical to volatilize from soil or water into the air. Lower VP indicates lower volatility.Low; often estimated in the range of 0.01 - 0.1 Pa at 25°C
Water Solubility SAffects the concentration of the chemical in aquatic systems and its mobility in soil. Low solubility is characteristic of highly chlorinated compounds. epa.govLow; typically < 10 mg/L
Octanol-Water Partition Coefficient Log KowIndicates the chemical's tendency to partition from water into organic matter (e.g., lipids in organisms, organic carbon in soil/sediment). High values suggest a potential for bioaccumulation. epa.govnih.govHigh; generally in the range of 4.0 - 5.5
Henry's Law Constant KHDescribes the partitioning between air and water, indicating the potential for volatilization from water bodies. epa.govacs.orgModerate to High; influences air-water exchange rates.
Organic Carbon-Water Partition Coefficient Log KocMeasures the tendency to adsorb to organic carbon in soil and sediment, affecting mobility. epa.govHigh; often estimated > 3.5

Note: The values presented are typical estimates for hexachlorobutane isomers and are used as inputs for predictive models. Specific experimental values for this compound may vary.

Assessment Frameworks

The data generated from predictive models feed into structured risk assessment frameworks designed to evaluate the potential hazard posed by a chemical. For persistent and bioaccumulative substances, these frameworks are crucial for regulatory evaluation.

A primary example is the Persistent, Bioaccumulative, and Toxic (PBT) assessment framework. mdpi.com This approach is central to regulations like the Stockholm Convention on Persistent Organic Pollutants. researchgate.netwww.gov.uk The framework evaluates chemicals against specific criteria:

Persistence (P): Assessed by the chemical's degradation half-life in various media (air, water, soil, sediment). Model-predicted half-lives are compared to regulatory thresholds (e.g., > 60 days in fresh water).

Bioaccumulation (B): Evaluated using the bioconcentration factor (BCF) or the octanol-water partition coefficient (Log Kow). High Log Kow values, as seen with hexachlorobutanes, suggest a high potential for bioaccumulation. nih.gov

Toxicity (T): Determined from ecotoxicological studies and human health data.

Chemicals that meet all three criteria are identified as PBT substances, which may lead to risk management actions and restrictions. researchgate.net Integrated assessment frameworks combine exposure modeling with effects data to characterize risk, providing a scientific basis for protecting human health and the environment. who.int

Degradation Pathways and Environmental Remediation Strategies for 1,2,2,3,3,4 Hexachlorobutane

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound without the involvement of living organisms. For 1,2,2,3,3,4-hexachlorobutane, these processes primarily include hydrolysis, photolysis, and oxidation, which slowly break down the molecule under various environmental conditions.

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing it to break down. The rate of hydrolysis for chlorinated alkanes is often slow under typical environmental pH and temperature conditions. nih.gov For many highly chlorinated compounds, hydrolysis is not considered a significant degradation pathway unless catalyzed by extreme pH values or high temperatures not commonly found in aquatic environments. epa.gov

Table 1: Factors Influencing Hydrolysis Kinetics

FactorInfluence on this compound Hydrolysis
pH Hydrolysis rates can change dramatically with pH, though chlorinated alkanes are generally stable across typical environmental pH ranges (5-9). researchgate.net
Temperature An increase in temperature generally increases the rate of hydrolysis, consistent with the Arrhenius equation. concawe.eu
Chemical Structure The presence of multiple chlorine atoms on the butane (B89635) backbone provides significant steric hindrance and electronic stability, making nucleophilic attack by water difficult.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for many chlorinated compounds in the environment. epa.gov In the atmosphere, direct photolysis can occur when a molecule absorbs a photon of sufficient energy to break a chemical bond. For this compound, the carbon-chlorine (C-Cl) bond is the most likely site for photolytic cleavage.

In aqueous environments, photolytic transformation can also occur, although its efficiency may be affected by the presence of other substances in the water that can absorb light or quench the excited state of the molecule. The process can lead to the formation of various degradation products through the loss of chlorine atoms and subsequent rearrangement. lookchem.com

Oxidative degradation involves the reaction of this compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). These radicals are highly reactive and can initiate the degradation of persistent organic pollutants. uomustansiriyah.edu.iqfiveable.me This process is a key mechanism in both atmospheric and aquatic systems. epa.govmdpi.com

The degradation is typically initiated when a radical abstracts a hydrogen atom from the polymer chain, creating an unstable polymer radical. uomustansiriyah.edu.iq This radical then reacts with oxygen to form a peroxy radical, which can propagate the degradation by abstracting hydrogen from other polymer chains. fiveable.me While this compound is not a polymer, a similar radical-initiated process can lead to its breakdown. The presence of multiple chlorine atoms makes the remaining C-H bonds more susceptible to abstraction. Advanced Oxidation Processes (AOPs) used in water treatment are designed to generate high concentrations of these radicals to accelerate the destruction of contaminants. mdpi.com

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation utilizes microorganisms to break down environmental pollutants. This can be a cost-effective and sustainable remediation strategy. frontiersin.org For highly chlorinated compounds like this compound, anaerobic biodegradation is often a more effective pathway than aerobic degradation.

The microbial degradation of chlorinated hydrocarbons often involves dechlorination, where chlorine atoms are removed from the molecule. nih.gov The rate of biodegradation is influenced by various factors, including the type of microbial community present, temperature, oxygen availability, and the concentration of the contaminant. concawe.eumdpi.com

Under aerobic conditions, the degradation of highly chlorinated alkanes is generally slow. However, some aerobic bacteria may be capable of co-metabolizing these compounds, where the degradation occurs via enzymes produced for other purposes. nih.gov Anaerobic conditions are often more favorable for the breakdown of such compounds. ifremer.fr Studies on similar molecules show that degradation can proceed through successive dechlorination steps. nih.gov

Table 2: Transformation Products of Hexachlorobutane Degradation Data from a study on the thermal transformation of hexachlorobutadiene, which also tracked hexachlorobutane.

Initial CompoundTransformation Product
HexachlorobutanePentachlorobutadiene
Hexachlorobutane3,4-dichloro-3-butene-2-one

Source: Adapted from a study on thermal degradation which may share pathways with other degradation mechanisms. gatech.eduscispace.com

A specialized group of anaerobic bacteria, known as organohalide-respiring bacteria (ORB), can use chlorinated compounds as terminal electron acceptors in their respiration, a process called organohalide respiration (OHR) or dehalorespiration. wikipedia.orgfrontiersin.org This metabolic capability is a key mechanism for the natural attenuation and bioremediation of sites contaminated with chlorinated solvents. frontiersin.orgnih.gov

The process involves reductive dehalogenation, where a chlorine substituent is removed and replaced with a hydrogen atom, or two adjacent chlorine atoms are removed to form a double bond (dichloroelimination). wikipedia.org This is catalyzed by enzymes called reductive dehalogenases (RDases). frontiersin.orgepfl.ch Bacteria such as Dehalococcoides and Dehalobacter are well-known for their ability to carry out these transformations. frontiersin.orgepfl.chnih.gov The reduction of the chlorinated compound is coupled to the oxidation of an electron donor, typically hydrogen (H₂) or simple organic acids, to generate energy for bacterial growth. frontiersin.org This process can sequentially remove chlorine atoms from this compound, transforming it into less chlorinated and often less toxic compounds.

Aerobic Co-biodegradation Processes

Aerobic co-biodegradation is a process where microorganisms degrade a contaminant with the help of a primary substrate, which they use for growth and energy. In the case of this compound, this process involves the use of other compounds to stimulate microbial activity that leads to the breakdown of the target pollutant.

Research has shown that certain aerobic bacteria can degrade chlorinated hydrocarbons. For instance, the degradation of chlorinated benzenes is initiated by dioxygenases, which produce chlorocatechols. These are then further metabolized to intermediates of the Krebs cycle. ub.edu Enhancing in-situ aerobic bioremediation can be achieved by injecting oxygen-releasing compounds like calcium and magnesium peroxides, a technique commonly used for hydrocarbon biodegradation. ub.edu

Studies on other chlorinated compounds provide insights that could be applicable to hexachlorobutane. For example, aerobic biodegradation of cis-1,2-dichloroethene (cDCE) has been observed in groundwater microcosms, with a new enrichment culture capable of degrading high concentrations of cDCE as the sole carbon and energy source. nih.gov This suggests that microbes with the ability to degrade highly chlorinated butanes might be present in contaminated environments and could be stimulated under the right conditions. The potential for aerobic biodegradation of 1,1-dichloroethylene has also been demonstrated in various soil types without the need for adding external organic nutrients. epa.gov

The following table summarizes findings from studies on the aerobic biodegradation of related chlorinated compounds, which can inform strategies for this compound.

CompoundMicroorganism/SystemKey Findings
Chlorinated BenzenesAerobic BacteriaDegradation initiated by dioxygenases to form chlorocatechols, which are further metabolized. ub.edu
cis-1,2-dichloroethene (cDCE)Groundwater MicrocosmsA new enrichment culture degraded cDCE as the sole carbon and energy source. nih.gov
1,1-dichloroethyleneSurface and Subsurface SoilsNaturally occurring microorganisms degraded the compound without added nutrients. epa.gov
Monochlorobenzene (MCB) and 1,4-dichlorobenzene (B42874) (1,4-DCB)Aerobic MicrocosmsMCB and 1,4-DCB were degraded, with the process being enhanced by the addition of nutrients and oxygen. ub.edu

Identification and Analysis of Biodegradation Metabolites

The identification of metabolites is crucial for understanding the degradation pathways of this compound and assessing the effectiveness of remediation. During the biodegradation of chlorinated hydrocarbons, a series of intermediate compounds are formed as the parent molecule is broken down.

For instance, in the anaerobic degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a different type of organochlorine compound, metabolites such as methylenedinitramine and bis(hydroxymethyl)nitramine (B1242515) were identified, indicating ring cleavage. nih.gov While the specific metabolites of this compound under aerobic co-biodegradation are not detailed in the provided search results, studies on analogous compounds offer valuable insights. The degradation of other chlorinated compounds like hexachlorocyclohexane (B11772) (HCH) isomers by Arthrobacter species resulted in the formation of pentachlorocyclohexenes and tetrachlorocyclohexenes, which were subsequently degraded. nih.gov

The analysis of metabolites often involves advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These methods allow for the separation and identification of individual compounds in complex environmental samples.

The following table presents potential intermediate metabolites based on the degradation of other chlorinated hydrocarbons.

Parent CompoundIntermediate MetabolitesAnalytical Technique
Hexachlorocyclohexane (HCH)Pentachlorocyclohexenes, TetrachlorocyclohexenesGC/MS, HPLC
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)Methylenedinitramine, Bis(hydroxymethyl)nitramineLC-MS
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol (2,4-DCP), 3,5-Dichlorocatechol (3,5-DCC)Not Specified

It is important to note that some degradation intermediates can be more toxic than the original compound, as seen with the formation of 2,4-DCP from 2,4-D. mdpi.com Therefore, a complete understanding of the metabolic pathway is essential for ensuring a truly effective and safe remediation strategy.

Advanced Remediation Technologies Applicable to Highly Chlorinated Butanes

Chemical Reduction and Oxidation Approaches for Contaminated Media

Chemical reduction and oxidation are promising in-situ remediation technologies for highly chlorinated butanes. These processes involve the use of chemical reagents to transform the contaminants into less harmful substances.

Chemical Reduction: This approach involves the transfer of electrons to the chlorinated compound, leading to the replacement of chlorine atoms with hydrogen. Zero-valent iron (ZVI) is a commonly used reducing agent. Studies on other chlorinated hydrocarbons, such as chlorinated butenes and butadienes, have shown that granular iron can effectively dechlorinate these compounds to non-harmful end products like 1-butene, cis-2-butene, trans-2-butene, and n-butane. nih.gov The reaction typically follows pseudo-first-order kinetics. nih.gov For chlorinated methanes, nano-sized zero-valent iron has demonstrated high reactivity, with the degradation pathway involving successive hydrogenolysis. researchgate.net

Chemical Oxidation: In-situ chemical oxidation (ISCO) utilizes strong oxidizing agents to break down contaminants. Common oxidants include permanganate, persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst). mdpi.com These oxidants generate highly reactive radicals that can degrade a wide range of organic pollutants. For instance, the photo-Fenton system has been shown to be effective in degrading chlorinated ethenes. wright.edu

The table below summarizes key aspects of chemical reduction and oxidation for chlorinated hydrocarbons.

TechnologyReagent(s)MechanismTarget Contaminants
Chemical Reduction Zero-Valent Iron (ZVI)Reductive dechlorination (hydrogenolysis, β-elimination)Chlorinated butenes, butadienes, methanes nih.govresearchgate.net
Chemical Oxidation (ISCO) Permanganate, Persulfate, Fenton's ReagentGeneration of reactive radicals for contaminant degradationChlorinated ethenes, various organic pollutants mdpi.comwright.edu

Photoremediation and Photocatalytic Systems for Halogenated Compounds

Photoremediation and photocatalysis are advanced oxidation processes that utilize light to drive the degradation of contaminants. These technologies offer a potentially sustainable approach to cleaning up sites contaminated with halogenated compounds.

Photocatalysis involves a semiconductor material, such as titanium dioxide (TiO₂) or bismuth vanadate (B1173111) (BiVO₄), which, upon absorbing light, generates electron-hole pairs. frontiersin.orgmdpi.com These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents capable of breaking down organic pollutants. frontiersin.org

Recent advancements in photocatalysis include the development of heterojunction systems, like BiVO₄/CH₃COO(BiO), which have shown high efficiency in degrading various refractory organic pollutants under simulated solar irradiation. nih.gov The degradation kinetics in such systems often follow a pseudo-first-order model. nih.gov Another promising area is the creation of photocatalytic material-microbe hybrids, which can enhance the degradation process by combining the strengths of both photocatalysis and bioremediation. frontiersin.org

The following table highlights different photocatalytic systems and their applications.

Photocatalytic SystemKey FeaturesTarget Pollutants
BiVO₄/CH₃COO(BiO) heterojunctionHigh efficiency under simulated solar light; pseudo-first-order kinetics.Sulfamethoxazole, bisphenol A, 4-aminoantipyrine, ibuprofen (B1674241) nih.gov
TiO₂-based systemsCan be enhanced with noble metal decoration or by creating oxygen vacancies.General organic pollutants, water splitting for hydrogen production mdpi.com
Photocatalytic Material-Microbe HybridsCombines photocatalysis with microbial degradation.p-chlorophenol, rhodamine B frontiersin.org

Bioremediation Enhancements and Engineering for Chlorinated Pollutants

Enhancing and engineering bioremediation processes can significantly improve the degradation of persistent chlorinated pollutants like this compound. These strategies aim to optimize the conditions for microbial activity or to introduce microorganisms with specific degradative capabilities.

Enhanced In-Situ Bioremediation (EISB): This approach involves the addition of substances to the subsurface to stimulate indigenous microbial populations. mdpi.com For anaerobic bioremediation of chlorinated hydrocarbons, this often means adding electron donors (e.g., lactate, vegetable oils) to promote reductive dechlorination. regenesis.comclu-in.org For aerobic processes, oxygen-releasing compounds can be introduced to enhance the activity of aerobic degraders. ub.edumdpi.com

Bioaugmentation: This strategy involves introducing specific, often genetically engineered, microorganisms to a contaminated site to supplement the existing microbial community. clu-in.orgnih.gov For example, a bacterium was engineered to express an evolved haloalkane dehalogenase, enabling it to use 1,2,3-trichloropropane, a recalcitrant chlorinated compound, as a sole carbon and energy source. nih.gov This demonstrates the potential of directed evolution and genetic engineering to create microbes capable of degrading specific pollutants. nih.gov

Synthetic Microbial Communities: Advances in synthetic biology are enabling the design of microbial consortia with complementary metabolic pathways to achieve more complete degradation of complex pollutants. nih.gov

The table below outlines various bioremediation enhancement and engineering strategies.

StrategyDescriptionApplication for Chlorinated Pollutants
Enhanced In-Situ Bioremediation (EISB) Addition of nutrients, electron donors/acceptors to stimulate native microbes.Addition of hydrogen-releasing compounds for anaerobic dechlorination; oxygen-releasing compounds for aerobic degradation. mdpi.comregenesis.com
Bioaugmentation Introduction of specific microorganisms to the contaminated site.Seeding with cultures known to degrade chlorinated solvents. clu-in.org
Genetic Engineering/Directed Evolution Modification of microbial genes to enhance degradative enzyme activity.Engineering bacteria to produce highly active dehalogenases for recalcitrant compounds. nih.gov

Future Research Trajectories for 1,2,2,3,3,4 Hexachlorobutane

Development of Novel and Sustainable Synthetic Routes

The historical and industrial synthesis of chlorinated hydrocarbons often involved processes that are no longer considered environmentally tenable. ijrpr.com Future research is pivoting towards green chemistry principles to develop synthetic pathways that are not only efficient but also minimize environmental impact. ijrpr.com

For compounds like 1,2,2,3,3,4-Hexachlorobutane, research into novel synthetic routes is crucial, not for mass production, but for creating analytical standards and for understanding its formation as a byproduct. researchgate.netntnu.no Traditional methods for producing polychlorinated alkanes often involve the chlorination of n-alkanes using reagents like sulfuryl chloride with UV-light initiation, which can create complex mixtures of isomers. researchgate.netresearchgate.net

Future research should focus on highly selective and sustainable methods. This includes the exploration of transition metal catalysis and innovative reaction designs that offer precise control over the degree and location of chlorination. ijrpr.com Another promising avenue is the development of synthetic routes starting from simple, readily available materials, which is particularly important for producing isotopically labeled standards for advanced analytical studies. ntnu.no Retrosynthetic strategies, which deconstruct a target molecule to identify simple precursors, can guide the design of efficient syntheses. bibliotekanauki.pl

Table 1: Potential Future Synthetic Strategies

Synthetic Strategy Description Potential Advantages Research Focus
Catalytic Chlorination Utilizing transition metal catalysts to direct the chlorination of specific C-H bonds on a butane (B89635) or butene backbone. ijrpr.com High selectivity, reduced formation of unwanted isomers, potentially milder reaction conditions. Catalyst design, optimization of reaction conditions, and substrate scope.
Alkene Halogenation Controlled addition of chlorine across the double bonds of specific butene isomers. researchgate.net Potentially high yields and stereochemical control. Sourcing or synthesizing specific alkene precursors, controlling reaction stoichiometry.
Green Chemistry Approaches Employing less hazardous solvents, reducing energy consumption, and designing atom-economical reactions. ijrpr.com Reduced environmental footprint, enhanced safety, and lower waste generation. Solvent-free reactions, use of recyclable catalysts, and energy-efficient activation methods (e.g., mechanochemistry).

| Flow Chemistry | Performing chlorination reactions in continuous flow reactors. | Improved heat and mass transfer, enhanced safety for hazardous reactions, and potential for process automation. | Reactor design, optimization of flow parameters, and integration with real-time analytics. |

Comprehensive Elucidation of Complex Environmental Transformation Networks

This compound is recognized as a persistent organic pollutant (POP), indicating it resists degradation in the environment. solubilityofthings.com Its poor water solubility and hydrophobic nature contribute to this persistence and potential for bioaccumulation. solubilityofthings.com While general fate processes for similar compounds include photolysis, hydrolysis, and biotransformation, specific pathways for this hexachlorobutane isomer are not well understood. nih.gov

Future research must aim to map the complete network of its environmental transformations. This involves identifying the full spectrum of degradation products, which may themselves be persistent or toxic. ijrsset.orgieaghg.org Studies on other chlorinated compounds, such as hexachlorocyclohexanes (HCHs), have shown that plants can play a role in transformation, producing metabolites like pentachlorocyclohexene (PCCH). nih.gov Similar phytoremediation-focused studies could reveal transformation pathways for this compound.

The key factors governing pesticide fate and degradation—including soil properties, climatic conditions, and microbial activity—are also relevant here and require systematic investigation. mdpi.com Research should focus on the kinetics and mechanisms of key processes:

Biodegradation: Identifying microbial consortia capable of dechlorinating the compound under both aerobic and anaerobic conditions.

Photolysis: Determining the rate and products of degradation by sunlight in air, water, and on soil surfaces. nih.gov

Hydrolysis and Oxidation: Quantifying the abiotic degradation rates in various aquatic environments. nih.gov

Understanding these complex networks is essential for accurate environmental risk assessment and for developing effective remediation strategies. sintef.no

Advancements in Analytical Detection and Speciation for Environmental Monitoring

The effective management of this compound relies on robust analytical methods capable of detecting and quantifying it at trace levels in complex environmental matrices like soil, water, and biota. solubilityofthings.comhelcom.fi Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of chlorinated hydrocarbons. solubilityofthings.comchromatographyonline.comamecj.com

However, future research must focus on enhancing the sensitivity, selectivity, and accessibility of these methods. Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like GC-Orbitrap MS provides high mass accuracy, which is invaluable for identifying unknown transformation products in non-targeted screening studies. scholaris.ca

Tandem Mass Spectrometry (MS/MS): GC-MS/MS offers superior selectivity and lower detection limits for targeted analysis, which is crucial for monitoring compliance with environmental regulations. itrcweb.org

Sample Preparation: Developing more efficient and automated sample preparation techniques, such as solid-phase microextraction (SPME), can reduce analysis time and minimize the use of organic solvents. chromatographyonline.com

In-situ and Real-time Monitoring: While techniques like Raman spectroscopy have been explored for in-situ analysis of chlorinated solvents, major advances are needed to overcome interferences and achieve the low detection limits required for typical field concentrations. google.com

Isotope Analysis: Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking the source and characterizing the transformation of pollutants in the environment, as demonstrated for HCH isomers. nih.gov Applying CSIA to this compound could provide definitive evidence of degradation processes.

Table 2: Comparison of Advanced Analytical Techniques

Technique Principle Advantages for Hexachlorobutane Analysis Future Research Trajectory
GC-MS/MS Gas chromatographic separation followed by mass spectrometric detection using precursor-to-product ion transitions. itrcweb.org High selectivity and sensitivity for complex matrices; "gold standard" for quantification. itrcweb.org Development of standardized methods for a wider range of chlorinated butanes and their metabolites.
GC-HRMS (e.g., Orbitrap, TOF) GC separation coupled with a mass analyzer capable of high-resolution and accurate mass measurements. scholaris.camdpi.com Enables identification of unknown transformation products and confident formula assignment. Building spectral libraries; application in non-targeted screening of contaminated sites. scholaris.ca
Compound-Specific Isotope Analysis (CSIA) GC coupled to an isotope ratio mass spectrometer (IRMS) to measure stable isotope ratios (e.g., ¹³C/¹²C) of a specific compound. nih.gov Provides evidence of degradation processes and helps in source apportionment. Establishing isotope fractionation factors for specific degradation pathways of hexachlorobutane.

| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is exposed to the sample to adsorb analytes. chromatographyonline.com | Reduces sample volume and preparation time; can be automated. | Development of novel fiber coatings with higher selectivity and capacity for chlorinated hydrocarbons. |

Integration of Computational and Experimental Methodologies for Predictive Chemistry

Computational chemistry offers powerful, cost-effective tools to predict the properties, behavior, and toxicity of chemicals, complementing and guiding experimental research. openaccessjournals.comkallipos.gr For a compound like this compound, integrating computational and experimental approaches is a key future trajectory. bohrium.com

Computational systems toxicology can be used to explore the molecular mechanisms of toxicity for persistent organic pollutants, potentially reducing the need for animal testing. nih.govaltex.org By building models based on known interactions between POPs and proteins, researchers can predict how a poorly studied chemical might affect biological systems. nih.govaltex.org

Future research should leverage these integrated approaches to:

Predict Physicochemical Properties: Use quantum chemical methods like Density Functional Theory (DFT) to calculate properties such as solubility, vapor pressure, and octanol-water partition coefficients, which are essential inputs for environmental fate models. openaccessjournals.comscielo.org.mx

Model Transformation Pathways: Simulate potential degradation reactions (e.g., hydrolysis, oxidation) to predict reaction barriers, identify likely transformation products, and elucidate reaction mechanisms. cityu.edu.hk

Develop Quantitative Structure-Activity Relationships (QSARs): Create models that relate the chemical structure of this compound and its potential degradation products to their environmental fate and toxicity.

Enhance Environmental Fate Modeling: Utilize models like the EPA's EXAMS to simulate the transport and transformation of the compound in various aquatic environments, helping to identify data gaps and prioritize further experimental work. epa.gov The integration of AI and machine learning can further accelerate the design of catalysts for degradation and predict the properties of novel compounds. rsc.org

Innovative Approaches to Environmental Management and Remediation of Chlorinated Compounds

Contamination of soil and groundwater with chlorinated hydrocarbons requires effective and sustainable remediation technologies. nemallc.com While conventional methods like pump-and-treat exist, they are often inefficient for source zones. researchgate.net Future research must focus on optimizing and innovating in-situ remediation strategies. nih.gov

Promising technologies for chlorinated compounds that warrant further research for application to this compound include:

In-Situ Bioremediation: This approach uses indigenous or introduced microorganisms to break down contaminants. nih.gov Future work should focus on identifying microbes that can use hexachlorobutane as an electron acceptor and on developing strategies to enhance their activity, such as by adding electron donors. nih.govnih.gov

In-Situ Chemical Reduction (ISCR): The use of reductants like zero-valent iron (ZVI) in permeable reactive barriers (PRBs) has proven effective for other chlorinated solvents. researchgate.netnih.gov Research should investigate the efficacy and kinetics of ZVI for degrading this compound.

Combined Technologies: "Treatment train" approaches that combine aggressive source zone treatment (e.g., thermal methods) with a polishing step (e.g., bioremediation) can be more effective and cost-efficient. researchgate.net Another innovative combination involves using activated carbon for adsorption coupled with stimulated biodegradation. mdpi.com This strategy creates reactive zones that can significantly reduce contaminant concentrations. mdpi.com

Advanced Materials: The development of novel materials, such as bio-based products like biochar or polyhydroxyalkanoates, can provide sustainable, low-cost options for adsorption and as electron donors for bioremediation. nih.gov Similarly, exploring mayenite composites for chloride removal presents a novel chemical approach. esaa.org

Bioelectrochemical Systems: These systems use an electric current to stimulate biological dechlorination reactions and have shown promise for treating other chlorinated compounds, offering a new frontier for remediation research. nih.gov

Table 3: Emerging Remediation Technologies for Chlorinated Compounds

Technology Description Potential for this compound Future Research
Enhanced In-Situ Bioremediation Stimulation of microbial activity by adding electron donors (e.g., HRC™, polyhydroxyalkanoates) to promote reductive dechlorination. nih.govmdpi.com High potential, as reductive pathways are common for highly chlorinated compounds. Isolation and enrichment of specific degrading microorganisms; optimization of nutrient delivery.
Permeable Reactive Barriers (PRBs) with ZVI An in-ground wall of a reactive material, like zero-valent iron (ZVI), that degrades contaminants as groundwater flows through it. researchgate.net Likely effective, but requires testing for reaction rates and potential byproducts. Long-term performance studies; investigation of nano-scale ZVI for enhanced reactivity.
Adsorption/Biodegradation Combination Injection of activated carbon (e.g., PlumeStop™) to rapidly adsorb contaminants, followed by slow biodegradation of the adsorbed compounds. mdpi.com Very promising for plume management, combining rapid concentration reduction with sustainable degradation. mdpi.com Understanding the effect of subsurface geology on amendment distribution; long-term monitoring of biodegradation. mdpi.com

| Bioelectrochemical Systems (BES) | In-situ reactors that use electrodes to create electrochemical potential, stimulating microbial reductive dechlorination without external organic carbon sources. nih.gov | Innovative and potentially highly sustainable. | Reactor design for field deployment; long-term stability and efficiency studies. nih.gov |


Q & A

Q. What are the key structural characteristics and synthesis routes for 1,2,2,3,3,4-Hexachlorobutane?

Answer:

  • Molecular Structure: The compound has the formula C₄H₄Cl₆ (molecular weight 264.793 g/mol), with six chlorine atoms distributed across four carbon atoms. Its InChI identifier is 1S/C4H4Cl6/c5-1-3(7,8)4(9,10)2-6/h1-2H2, indicating a branched chlorobutane backbone .
  • Synthesis: A primary route involves free radical substitution termination steps in chlorinated hydrocarbon reactions. For example, coupling of trichloromethyl (•CCl₃) and dichloromethyl (•CHCl₂) radicals can yield this isomer, as demonstrated in radical chain mechanisms . Validate purity using GC-MS or HPLC with chlorinated solvent-compatible columns.

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-5MS column and electron capture detection (ECD) for high sensitivity to chlorinated compounds. Calibrate with deuterated internal standards (e.g., hexachlorobutane-d6) to correct for matrix effects .
  • Nuclear Magnetic Resonance (NMR): ¹³C and ¹H NMR can resolve chlorine substitution patterns. For example, distinct chemical shifts for Cl-bearing carbons (δ 70–90 ppm in ¹³C NMR) help differentiate isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Answer:

  • Contradiction Source: Discrepancies often arise from exposure duration models (acute vs. chronic) or analytical variability (e.g., impurity interference). For instance, short-term studies may overlook bioaccumulation effects .
  • Methodological Solutions:
    • Conduct systematic reviews with meta-analyses, stratifying data by exposure time, dose, and model organism (e.g., rodent vs. zebrafish).
    • Use isotope dilution mass spectrometry to eliminate false positives from co-eluting chlorinated contaminants .

Q. What advanced techniques are required to study stereochemical effects in hexachlorobutane isomers?

Answer:

  • Chiral Chromatography: Employ chiral stationary phases (e.g., β-cyclodextrin) to separate enantiomers like (2R,3S)-1,1,2,3,4,4-hexachlorobutane from other stereoisomers .
  • X-ray Crystallography: Resolve crystal structures to confirm spatial arrangements of chlorine atoms, which influence reactivity and toxicity .

Q. How does this compound behave in environmental matrices, and what methodologies assess its persistence?

Answer:

  • Environmental Fate: Like related polychlorinated alkanes (PCAs), it exhibits low biodegradability and photolytic stability . Monitor degradation products (e.g., pentachlorobutane) via high-resolution LC-QTOF-MS .
  • Persistence Studies: Use OECD 307 guideline soil simulations under UV light to measure half-life. Compare with structural analogs (e.g., hexachlorocyclopentadiene) to model ecological risks .

Q. What mechanistic insights explain the compound’s reactivity in free radical reactions?

Answer:

  • Radical Pathways: The compound forms via termination steps in chlorination cascades. Track chlorine atom transfer using electron paramagnetic resonance (EPR) or computational DFT studies to map radical intermediates .
  • Kinetic Modeling: Apply Arrhenius parameters to predict reaction rates under varying temperatures, critical for industrial byproduct mitigation .

Methodological Challenges & Best Practices

Q. How should researchers handle discrepancies in regulatory classifications of this compound?

Answer:

  • Regulatory Alignment: Cross-reference GHS classifications (e.g., acute toxicity Category 4, H302) with regional frameworks (e.g., EU REACH, U.S. TSCA). Note that some analogs (e.g., hexachlorobiphenyls) are regulated as persistent organic pollutants (POPs), necessitating pre-approval for lab use .
  • Risk Mitigation: Implement fume hood protocols and waste neutralization (e.g., sodium bicarbonate for acidic byproducts) to comply with OSHA and EPA guidelines .

Q. What in vitro models are optimal for studying the compound’s neurotoxic or endocrine-disrupting effects?

Answer:

  • Cell-Based Assays: Use SH-SY5Y neuronal cells for neurotoxicity screening (measure ROS via DCFH-DA probes) or H295R adrenocortical cells for steroidogenesis disruption (quantify cortisol via ELISA) .
  • Omics Approaches: Apply transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., AhR signaling) and metabolomics (LC-MS) to profile chlorinated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.